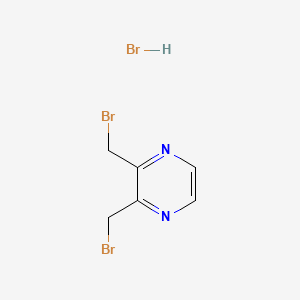![molecular formula C17H17NO4 B11829522 Benzyl (benzo[d][1,3]dioxol-5-ylmethyl)(methyl)carbamate CAS No. 68291-45-2](/img/structure/B11829522.png)
Benzyl (benzo[d][1,3]dioxol-5-ylmethyl)(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le carbamate de benzyl (benzo[d][1,3]dioxol-5-ylméthyl)(méthyl) est un composé organique synthétique connu pour ses diverses applications dans la recherche scientifique et l'industrie. Ce composé présente un groupe benzyle, un fragment benzo[d][1,3]dioxole et un groupe fonctionnel carbamate, ce qui en fait une molécule polyvalente dans diverses réactions chimiques et applications.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Les conditions réactionnelles impliquent souvent l'utilisation de catalyseurs tels que le palladium ou le cuivre, et de bases comme le carbonate de césium .
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles similaires, mais optimisées pour des rendements et une pureté plus élevés. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et la scalabilité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions : Le carbamate de benzyl (benzo[d][1,3]dioxol-5-ylméthyl)(méthyl) subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent donner des amines ou des alcools.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogénures d'alkyle ou les chlorures d'acyle sont utilisés en conditions basiques ou acides
Produits majeurs : Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides benzoïques, tandis que la réduction peut produire des alcools benzyliques .
4. Applications de la recherche scientifique
Le carbamate de benzyl (benzo[d][1,3]dioxol-5-ylméthyl)(méthyl) a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés anticancéreuses.
Médecine : La recherche explore son potentiel en tant qu'agent thérapeutique en raison de sa capacité à interagir avec des cibles biologiques.
5. Mécanisme d'action
Le mécanisme d'action du carbamate de benzyl (benzo[d][1,3]dioxol-5-ylméthyl)(méthyl) implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut inhiber certaines enzymes ou moduler les activités des récepteurs, conduisant à ses effets biologiques observés. Des études détaillées ont montré qu'il peut induire l'apoptose et l'arrêt du cycle cellulaire dans les cellules cancéreuses, soulignant son potentiel en tant qu'agent anticancéreux .
Composés similaires :
- Benzo[d][1,3]dioxol-5-ylméthyl 2-(6-méthoxynaphtalène-2-yl)propanoate
- Diéthyl (benzo[d][1,3]dioxol-5-ylméthyl)succinate
- N-aryl-5-(benzo[d][1,3]dioxol-5-ylméthyl)-4-(tert-butyl)thiazol-2-amines
Unicité : Le carbamate de benzyl (benzo[d][1,3]dioxol-5-ylméthyl)(méthyl) se distingue par sa combinaison unique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. Sa capacité à subir diverses réactions chimiques et ses applications thérapeutiques potentielles en font un composé précieux dans la recherche et l'industrie .
Applications De Recherche Scientifique
Benzyl (benzo[d][1,3]dioxol-5-ylmethyl)(methyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzyl (benzo[d][1,3]dioxol-5-ylmethyl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activities, leading to its observed biological effects. Detailed studies have shown that it can induce apoptosis and cell cycle arrest in cancer cells, highlighting its potential as an anticancer agent .
Comparaison Avec Des Composés Similaires
- Benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate
- Diethyl (benzo[d][1,3]dioxol-5-ylmethyl)succinate
- N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines
Uniqueness: Benzyl (benzo[d][1,3]dioxol-5-ylmethyl)(methyl)carbamate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
68291-45-2 |
|---|---|
Formule moléculaire |
C17H17NO4 |
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
benzyl N-(1,3-benzodioxol-5-ylmethyl)-N-methylcarbamate |
InChI |
InChI=1S/C17H17NO4/c1-18(17(19)20-11-13-5-3-2-4-6-13)10-14-7-8-15-16(9-14)22-12-21-15/h2-9H,10-12H2,1H3 |
Clé InChI |
ZMIPDNWJKNBBPK-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC2=C(C=C1)OCO2)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


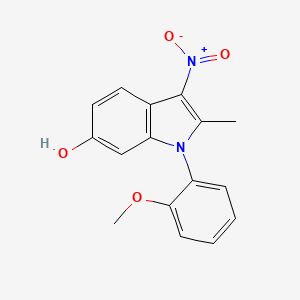
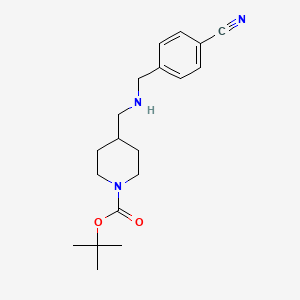
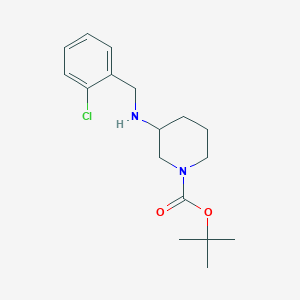
![2-(tert-Butoxycarbonyl)-8-chloro-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazoline-7-carboxylic acid](/img/structure/B11829461.png)


![Tetrahydro-pyrimidin-1-yl]-benzamidine](/img/structure/B11829471.png)
![[(1S,4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B11829476.png)
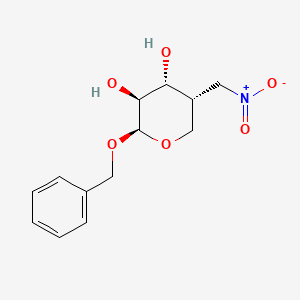
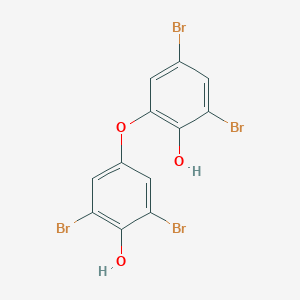
![(1S,3aR,6aS)-2-((R)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B11829498.png)
![2-(3',5'-Dibromo-[1,1'-biphenyl]-3-yl)pyridine](/img/structure/B11829507.png)
![2-[4-(hydroxymethyl)phenoxy]-N-methylacetamide](/img/structure/B11829512.png)
